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Compound of Interest

Compound Name: 2-Bromo-3,5-dinitroaniline

Cat. No.: B15421743

This guide provides a detailed comparative analysis of the physicochemical and spectroscopic
properties of 2-Bromo-4,6-dinitroaniline and its halogenated analogs, 2-Chloro-4,6-
dinitroaniline and 2-Fluoro-4,6-dinitroaniline. The information is intended for researchers,
scientists, and professionals in drug development, offering a comprehensive resource for
understanding the characteristics of these compounds. While the initial focus was on 2-Bromo-
3,5-dinitroaniline, the available experimental data for this specific isomer is limited. Therefore,
this guide centers on the more extensively studied and commercially available 2-Bromo-4,6-
dinitroaniline.

Physicochemical Properties

The substitution of the halogen atom on the aniline ring significantly influences the
physicochemical properties of these compounds. The following table summarizes key
properties for 2-Bromo-4,6-dinitroaniline, 2-Chloro-4,6-dinitroaniline, and 2-Fluoro-4,6-
dinitroaniline.
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2-Bromo-4,6- 2-Chloro-4,6- 2-Fluoro-4,6-
Property . . . . o .

dinitroaniline dinitroaniline dinitroaniline
CAS Number 1817-73-8[1] 3531-19-9[2] 367-81-7[3]
Molecular Formula CeHaBrNsOa4[1] CeHaCIN304[2] CeHaFN304[3]

Molecular Weight 262.02 g/mol [1] 217.57 g/mol [2] 201.11 g/mol [3]
Melting Point 151-153 °C 157-159 °C[2] 185-190 °C[3]
Bright yellow Light yellow to yellow
Appearance Yellow powder
powder[1] powder to crystal[3]
Less than 1 mg/mL in
water at 70 °F. Soluble
Solubility in hot acetic acid, very  Not specified Not specified

soluble in hot alcohol

and acetone.[1]

Spectroscopic Data

Spectroscopic analysis provides valuable insights into the molecular structure and electronic
properties of these compounds.

'H NMR Spectroscopy

The proton NMR spectra of these anilines are characterized by signals in the aromatic region,
with chemical shifts influenced by the electron-withdrawing nitro groups and the halogen
substituent. For 2-Bromo-4,6-dinitroaniline, reported *H NMR shifts in benzene-ds are
approximately 8.540 ppm and 7.871 ppm for the aromatic protons, with a coupling constant of
2.63 Hz.[4] The amino protons appear at around 5.93 ppm.[4]

Infrared (IR) Spectroscopy

The IR spectra of these compounds exhibit characteristic absorption bands corresponding to
the N-H stretching of the amine group, symmetric and asymmetric stretching of the nitro
groups, and C-X (halogen) stretching.
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UV-Vis Spectroscopy

The electronic absorption spectra of dinitroanilines are typically characterized by absorption
maxima in the UV-visible region, arising from 1t-1t* transitions within the aromatic system. The
position of these maxima can be influenced by the nature of the halogen substituent.

Experimental Protocols

The following are generalized protocols for the characterization of halogenated dinitroanilines.

Synthesis of 2-Bromo-4,6-dinitroaniline

A common method for the synthesis of 2-Bromo-4,6-dinitroaniline involves the bromination of
2,4-dinitroaniline.[1] The reaction is typically carried out by suspending 2,4-dinitroaniline in

water and treating it with bromine.[5]

Protocol:

e Suspend 2,4-dinitroaniline in water in a reaction vessel.

e Slowly add bromine to the suspension while stirring.

» Control the reaction temperature, as the reaction can be exothermic.

 After the addition is complete, continue stirring for a specified period to ensure complete

reaction.

e The solid product is then collected by filtration, washed with water to remove any unreacted
starting materials and byproducts, and dried.

o Recrystallization from a suitable solvent, such as acetic acid or ethanol, can be performed
for further purification.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Protocol:

o Dissolve a small amount of the purified compound in a suitable deuterated solvent (e.g.,
CDClz, DMSO-ds, or benzene-de).
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» Transfer the solution to an NMR tube.
e Acquire the *H and 3C NMR spectra using a standard NMR spectrometer.

e Process the spectra to determine chemical shifts, coupling constants, and integration values.

Infrared (IR) Spectroscopy

Protocol:

Prepare a sample of the compound as a KBr pellet or a mull in Nujol.

Alternatively, dissolve the sample in a suitable solvent for solution-phase IR spectroscopy.

Acquire the IR spectrum using an FTIR spectrometer over the range of 4000-400 cm™1.

Identify the characteristic absorption bands for the functional groups present in the molecule.

Computational Analysis Workflow

A computational approach can provide deeper insights into the electronic structure and
properties of these molecules.
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Caption: Computational analysis workflow for substituted dinitroanilines.
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Hypothetical Signhaling Pathway Involvement

Dinitroaniline compounds have been investigated for their biological activities, including as
herbicides and potential antiprotozoal agents, due to their ability to interfere with microtubule
formation.[6][7] The following diagram illustrates a hypothetical signaling pathway where a

dinitroaniline derivative might exert its effect.
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Caption: Hypothetical signaling pathway for a dinitroaniline derivative.

This guide provides a foundational comparison of 2-Bromo-4,6-dinitroaniline with its chloro and
fluoro analogs. Further experimental and computational studies would be beneficial for a more
in-depth understanding of their properties and potential applications.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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